![molecular formula C20H18N4O2S2 B2527192 N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392300-10-6](/img/structure/B2527192.png)
N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
The compound , N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, is a derivative of benzamide with a complex structure that includes a thiadiazole ring, a dihydroquinoline moiety, and a thioether linkage. This type of compound is of interest due to its potential biological activities, which may include antitumor, antimicrobial, anti-inflammatory, and psychotropic effects.
Synthesis Analysis
The synthesis of related compounds involves the reaction of chloroacetamides with sulfur and morpholine to yield N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides, which can further react to form dihydroimidazole carboxamides . Although the exact synthesis of the compound is not detailed, similar synthetic routes may be employed, involving the formation of the thiadiazole ring and subsequent attachment of the dihydroquinoline and benzamide fragments.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized by various spectroscopic methods, including NMR and IR spectroscopy, as well as mass spectrometry . A single-crystal X-ray study has been reported for a similar compound to determine its conformational features . These techniques would likely reveal the conformation and electronic structure of the compound , which are important for understanding its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the presence of multiple functional groups. The thiazole and dihydroquinoline moieties can participate in various chemical reactions, potentially leading to the formation of new derivatives with varied biological activities. The thioether linkage in the compound may also undergo transformations under certain conditions, affecting the compound's properties and activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, including solubility, melting point, and stability, are crucial for their potential application as pharmaceutical agents. The physicochemical parameters can be correlated with their biological activities, as seen in the study of related compounds, which possess marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and NO-induction ability concerning tumor cell lines . Some synthesized compounds also demonstrate antimicrobial action, which may be related to their structural characteristics.
Scientific Research Applications
Cytotoxicity and Antimicrobial Activities
- A study by Zablotskaya et al. (2013) on a series of derivatives similar to the target compound showed marked sedative action, high anti-inflammatory activity, selective cytotoxic effects concerning tumor cell lines, and antimicrobial action. The synthesis and structural characteristics of these compounds hint at their potential for therapeutic applications in treating inflammation, cancer, and microbial infections (Zablotskaya et al., 2013).
Psychotropic and Anti-inflammatory Properties
- The derivatives synthesized demonstrated notable psychotropic in vivo and anti-inflammatory in vivo activities, underscoring their potential utility in neurological and inflammatory disorders. These findings suggest that modifications in the chemical structure of such compounds can significantly influence their biological activities, offering a pathway for developing new therapeutic agents (Zablotskaya et al., 2013).
Analgesic Activity
- Another study on pyrazoles and triazoles bearing a quinazoline moiety demonstrated analgesic properties, further supporting the therapeutic versatility of compounds related to N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide. This suggests potential applications in pain management (Saad et al., 2011).
Future Directions
properties
IUPAC Name |
N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S2/c25-17(24-12-6-10-14-7-4-5-11-16(14)24)13-27-20-23-22-19(28-20)21-18(26)15-8-2-1-3-9-15/h1-5,7-9,11H,6,10,12-13H2,(H,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFIUKPIKKLBRLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(S3)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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